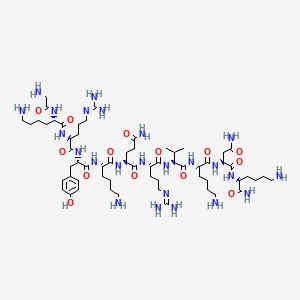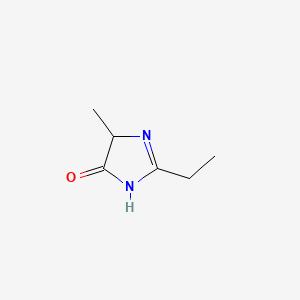![molecular formula C12H19NO3 B574167 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol CAS No. 159821-68-8](/img/structure/B574167.png)
2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of peptides , suggesting that its targets could be various proteins or enzymes involved in peptide synthesis or function.
Mode of Action
The compound interacts with its targets through the process of conjugation . The conjugation of a drug with one or more lipoamino acids (LAAs) can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, and increased passive membrane diffusion . This suggests that the compound might enhance the stability and bioavailability of the drugs it’s conjugated with.
Pharmacokinetics
It’s known that the compound can increase the lipophilicity and passive membrane diffusion of the drugs it’s conjugated with , which suggests that it might enhance the absorption and distribution of these drugs.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the stability of the compound to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .
Properties
IUPAC Name |
2-[2-(2-hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2)7-10(15)9(11(16)8-12)3-4-13-5-6-14/h3,13-14H,4-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGSAOXEFXRXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CCNCCO)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694544 |
Source


|
| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159821-68-8 |
Source


|
| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)
![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)





![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)


